molecular formula C6H8N2O B087176 4,6-Dimethyl-2-hydroxypyrimidine CAS No. 108-79-2

4,6-Dimethyl-2-hydroxypyrimidine

Cat. No. B087176
CAS RN: 108-79-2
M. Wt: 124.14 g/mol
InChI Key: WHEQVHAIRSPYDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-hydroxypyrimidine involves several chemical reactions, starting from basic organic compounds to achieve the desired pyrimidine derivative. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate, was achieved from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination, indicating a method that could be adapted for 4,6-Dimethyl-2-hydroxypyrimidine synthesis (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-hydroxypyrimidine has been determined through crystallographic studies, revealing that the pyrimidine molecule is planar. The compound crystallizes in a monoclinic system with specific bond lengths indicating the planarity and stability of the molecule. Hydrogen bonding plays a crucial role in its structure, especially with water molecules forming bridges to the hydroxyl group (G. J. Pitt, 1948).

Chemical Reactions and Properties

4,6-Dimethyl-2-hydroxypyrimidine undergoes various chemical reactions, including aminomethylation and azo-coupling, demonstrating its reactivity towards electrophilic substitution. These reactions facilitate the formation of derivatives, which are crucial for further chemical analysis and applications (S. B. Gashev, L. D. Smirnov, 1979).

Scientific Research Applications

  • Electrophilic Reactions : The aminomethylation and azo-coupling of 4,6-dimethyl-5-hydroxypyrimidine, a related compound, suggest potential electrophilic substitution applications (Gashev & Smirnov, 1979).

  • Metabolite Analysis : Metabolites of pirimicarb, an insecticide, in human urine can be identified using 4,6-Dimethyl-2-hydroxypyrimidine derivatives, showing its application in toxicology and pharmacokinetics (Hardt & Angerer, 1999).

  • Crystal Structure Analysis : The study of the crystal structure of 4,6-dimethyl-2-hydroxypyrimidine dihydrate has implications for molecular and material science (Pitt, 1948).

  • Biological Monitoring : Used for monitoring exposure to pirimicarb by detecting its metabolites in human urine, indicating applications in occupational health (Hardt, Appl & Angerer, 1999).

  • NMR Study of Complexes : Proton and carbon-13 nuclear magnetic resonance techniques were used to study the binding site of 4,6-Dimethyl-2-hydroxypyrimidine in Pt(II) and Pd(II) complexes, relevant for inorganic chemistry (Adeyemo, 1989).

  • Anticoccidial Drug Analysis : The compound has been used in chromatography to detect components of nicarbazin, an anticoccidial drug used in poultry, indicating its application in veterinary pharmacology (Blanchflower, Hughes & Kennedy, 1997).

  • Antiviral Activity : Research on derivatives of 4,6-Dimethyl-2-hydroxypyrimidine showed antiviral activity against herpes and retroviruses, highlighting its potential in virology and pharmaceutical research (Holý et al., 2002).

  • Spectral Analysis : The fluorescence, phosphorescence, and absorption spectra of certain 4-hydroxypyrimidine derivatives have been studied, relevant for physical chemistry and materials science (Sen & Wells, 1980).

  • Synthetic Anticancer Drug Research : It is used as an intermediate in the synthesis of dasatinib, an anticancer drug, indicating its importance in medicinal chemistry (Lei-ming, 2012).

  • Magnetic Resonance Studies : Its derivatives have been studied using PMR spectra, relevant to structural chemistry (Kheifets et al., 1967).

properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEQVHAIRSPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043762
Record name 4,6-Dimethylpyrimidin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-hydroxypyrimidine

CAS RN

108-79-2
Record name 2-Hydroxy-4,6-dimethylpyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4,6-dimethylpyrimidine
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Record name 2(1H)-Pyrimidinone, 4,6-dimethyl-
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Record name 4,6-Dimethylpyrimidin-2-ol
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Record name 4,6-dimethylpyrimidin-2-ol
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Record name 4,6-DIMETHYL-2(1H)-PYRIMIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
GJ Pitt - Acta Crystallographica, 1948 - scripts.iucr.org
Crystals of 4, 6-dimethyl-2-hydroxypyrimidine dihydrate, C6H8ON2.2H2O, are monoclinic with a = 6.80 A., b = 13.45 A., c = 9.18 A., β = 101. The cell contains four molecules. The space …
Number of citations: 33 scripts.iucr.org
VS Reznik, NG Pashkurov - Chemistry of Heterocyclic Compounds, 1969 - Springer
It has been established that bis(4,6-dimethyl-2-pyrimidyl)methylphosphonate (I) is capable of forming a crystalline hydrate with five molecules of water. Compound I reacts with dimethyl …
Number of citations: 3 link.springer.com
LC Tabares, JAR Navarro, JM Salas… - Inorganica Chimica …, 2001 - Elsevier
Reaction of Cu(ClO 4 ) 2 with 4,6-dimethyl-2-hydroxypyrimidine (Hdmpymo) in aqueous amine solution gives rise to compounds of formula [L 2 Cu(dmpymo)](ClO 4 ) (L=NH 3 , 1a; …
Number of citations: 17 www.sciencedirect.com
KK Bhasin, E Arora, AS Grover, H Singh… - Journal of …, 2013 - Elsevier
New and synthetically important symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides have been synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with the corresponding …
Number of citations: 2 www.sciencedirect.com
JAR Navarro, JM Salas - Chemical Communications, 2000 - pubs.rsc.org
A molecular vase, analogous to a calix[4]arene, has been generated from (en)PdII and 4,6-dimethyl-2-hydroxypyrimidine, the X-ray crystallographic study showing that this compound is …
Number of citations: 27 pubs.rsc.org
WJ Blanchflower, PJ Hughes… - Journal of AOAC …, 1997 - academic.oup.com
A method was developed to determine in eggs 2 components [4,6-dimethyl-2-hydroxypyrimidine and 1,3-bis(4-nitrophenyl)urea] of the anticoccidial drug nicarbazin, used to treat poultry…
Number of citations: 28 academic.oup.com
LF Jones, EK Brechin, D Collison, M Helliwell… - Inorganic …, 2003 - ACS Publications
The reaction of [NEt 4 ] 2 [Fe 2 OCl 6 ] with sodium benzoate, 4,6-dimethyl-2-hydroxypyrimidine (dmhp), and 1,1,1-tris(hydroxymethyl)ethane (H 3 thme) gives the undecametallic …
Number of citations: 78 pubs.acs.org
KK Bhasin, E Arora, Rishu, S Doomra… - … , Sulfur, and Silicon, 2008 - Taylor & Francis
A variety of hitherto unknown symmetrical and unsymmetrical pyrimidyl chalcogen compounds have been synthesized and characterized by elemental analysis using various …
Number of citations: 4 www.tandfonline.com
E Barea, JAR Navarro, JM Salas… - … A European Journal, 2003 - Wiley Online Library
A set of enantiomerically pure cyclic multinuclear complexes with the formula cis‐[a 2 PdL] n n+ [a 2 =(R,R)‐1,2‐diaminocyclohexane (R,R‐dach), (S,S)‐1,2‐diaminocyclohexane (S,S‐…
AA Bredikhin, AM Salikhova, VS Reznik… - Bulletin of the Academy …, 1984 - Springer
Conclusions 1. The group dipole moments of fragments of substituted 4,6-dimethylpyrimidines and the polarizability ellipsoid of the pyrimidine ring were determined. 2. Esters of 4,6-…
Number of citations: 3 link.springer.com

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